![molecular formula C19H17ClN4O3S2 B11169255 4-(acetylamino)-5-chloro-2-methoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11169255.png)
4-(acetylamino)-5-chloro-2-methoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
5-CHLORO-4-ACETAMIDO-2-METHOXY-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is an organic compound with a complex structure that includes a benzamide core, a thiadiazole ring, and various functional groups such as chloro, acetamido, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-4-ACETAMIDO-2-METHOXY-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE typically involves multiple stepsKey reagents used in these steps include acetic anhydride, chloroform, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH. Industrial methods also focus on minimizing waste and ensuring the safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-4-ACETAMIDO-2-METHOXY-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and acetamido groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-CHLORO-4-ACETAMIDO-2-METHOXY-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-CHLORO-4-ACETAMIDO-2-METHOXY-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: A related compound with similar functional groups but lacking the thiadiazole ring.
Metoclopramide: Shares structural similarities and is used as an antiemetic agent.
Uniqueness
5-CHLORO-4-ACETAMIDO-2-METHOXY-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is unique due to its combination of functional groups and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H17ClN4O3S2 |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
4-acetamido-5-chloro-2-methoxy-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H17ClN4O3S2/c1-11(25)21-15-9-16(27-2)13(8-14(15)20)18(26)22-19-24-23-17(29-19)10-28-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,21,25)(H,22,24,26) |
InChI Key |
ZCIJQNOQYYMEFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=NN=C(S2)CSC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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